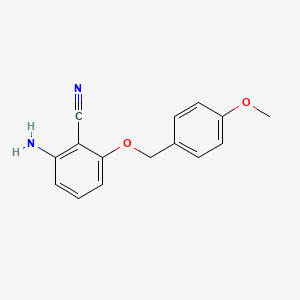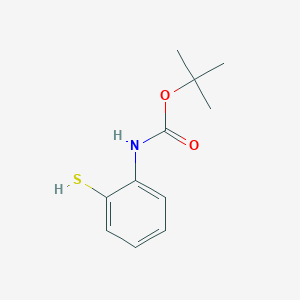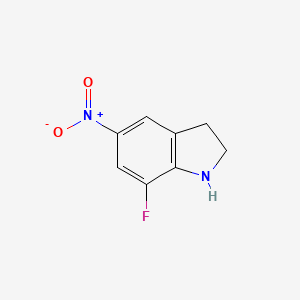![molecular formula C9H10ClNO2 B1445442 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride CAS No. 220001-82-1](/img/structure/B1445442.png)
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Übersicht
Beschreibung
“6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H9NO2.ClH . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are similar to the compound , has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process involves the use of Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 119.16 g/mol . The refractive index n20/D is 1.544 (lit.) . The boiling point is 87-88 °C/11 mmHg (lit.) , and the density is 1.018 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure is pivotal in the construction of complex molecules that are used in medications, particularly those that target neurological disorders and pain management .
Development of Corrosion Inhibitors
Research has indicated the potential of derivatives of this compound to act as corrosion inhibitors. These inhibitors can protect metal surfaces, particularly steel alloys, from corrosive processes, which is crucial in extending the lifespan of industrial machinery .
Catalysis in Organic Reactions
The compound has been utilized in catalytic systems, particularly in manganese-catalyzed oxidation reactions. This application is significant in green chemistry, where the compound aids in the transformation of certain pyridine moieties in water, showcasing its role in environmentally friendly chemical processes .
Creation of Inhibitor Films
The derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride have been applied in the creation of inhibitor films. These films are used to coat materials to prevent reactions such as oxidation, which is essential in preserving the integrity of various substances .
Research in Material Science
In material science, this compound is explored for its properties that can contribute to the development of new materials with enhanced features, such as increased durability or specialized conductivity .
Analytical Chemistry Applications
The compound’s unique structure allows it to be used in analytical chemistry as a reference material for calibrating instruments and validating methodologies, ensuring accuracy and precision in chemical analysis .
Biochemical Research
In biochemical research, the compound is studied for its interaction with biological molecules. It can be used to understand the binding affinities and reaction mechanisms within biological systems, which is fundamental in drug design and discovery .
Agricultural Chemistry
Lastly, the compound finds application in agricultural chemistry, where it may be used to synthesize compounds that can act as growth promoters or pesticides, contributing to the enhancement of crop yield and protection .
Safety and Hazards
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-6-2-1-3-10-8(6)5-7;/h1-3,7H,4-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXEASWAXBWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride | |
CAS RN |
220001-82-1 | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)



![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)




![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)
